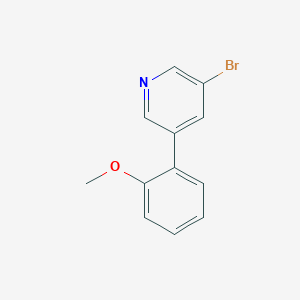
Bis(4-nitrophenyl) octanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(4-nitrophenyl)suberate is an organic compound with the molecular formula C20H20N2O8. It is a derivative of suberic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-nitrophenyl groups. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-nitrophenyl)suberate typically involves the esterification of suberic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of bis-(4-nitrophenyl)suberate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Bis-(4-nitrophenyl)suberate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in bis-(4-nitrophenyl)suberate can be hydrolyzed in the presence of water and a catalyst, leading to the formation of suberic acid and 4-nitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Suberic acid and 4-nitrophenol.
Reduction: Bis-(4-aminophenyl)suberate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis-(4-nitrophenyl)suberate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for other functionalized compounds.
Biology: Employed in studies involving enzyme kinetics and mechanisms, especially in the hydrolysis of ester bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon hydrolysis.
Industry: Utilized in the production of polymers and as a cross-linking agent in the manufacture of various materials.
作用機序
The mechanism of action of bis-(4-nitrophenyl)suberate primarily involves the hydrolysis of its ester bonds. In biological systems, this hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of suberic acid and 4-nitrophenol. The nitro groups in the compound can also undergo reduction or substitution reactions, depending on the environmental conditions and the presence of specific reagents.
類似化合物との比較
Similar Compounds
Bis-(4-nitrophenyl)phosphate: Similar in structure but contains phosphate groups instead of ester bonds.
Bis-(4-nitrophenyl)carbonate: Contains carbonate groups and is used in similar applications in organic synthesis.
Bis-(4-nitrophenyl)urea: Contains urea groups and is used in the synthesis of polymers and other materials.
Uniqueness
Bis-(4-nitrophenyl)suberate is unique due to its suberic acid backbone, which provides flexibility and a specific spatial arrangement of the nitrophenyl groups. This structural feature makes it particularly useful in the synthesis of polymers and as a cross-linking agent. Additionally, its ability to undergo various chemical reactions, including hydrolysis, reduction, and substitution, makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
49759-35-5 |
|---|---|
分子式 |
C20H20N2O8 |
分子量 |
416.4 g/mol |
IUPAC名 |
bis(4-nitrophenyl) octanedioate |
InChI |
InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2 |
InChIキー |
QPRJCXJSVYJEEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)

![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)


![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)





![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

